Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
Overview
Description
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is an organic compound with a complex structure and a variety of potential applications in scientific research. The compound's unique chemical framework incorporates elements like carbon, nitrogen, oxygen, sulfur, and hydrogen, and it features both aromatic and heterocyclic moieties, making it an intriguing subject for study in various fields including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate are currently unknown. This compound is a novel organoselenium compound , and organoselenium compounds have been explored for their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . They have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Mode of Action
Organoselenium compounds have been found to induce time- and dose-dependent apoptotic cell death in certain types of human carcinoma cells
Biochemical Pathways
Organoselenium compounds have been found to have a wide spectrum of biological activities, including antioxidant, antitumor, anti-infective, cytokine-inducing, and immuno-modulating effects . These effects suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
Organoselenium compounds have been found to induce apoptotic cell death in certain types of human carcinoma cells . This suggests that this compound may have potential antitumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps, often starting with the formation of the 1,3,4-thiadiazole ring. One common route involves the cyclization of thiosemicarbazides with appropriate carboxylic acid derivatives under acidic conditions. The introduction of the benzo[d][1,3]dioxole moiety is generally achieved through a separate step involving amide bond formation using coupling reagents like EDCI or DCC. Finally, esterification of the resulting carboxylic acid intermediate with ethanol under acidic or basic conditions yields the target compound.
Industrial Production Methods
Industrial synthesis may optimize these reactions through continuous flow chemistry or microwave-assisted synthesis to improve yield and reduce reaction times. Catalysis using metal complexes or enzymes can also be employed to enhance selectivity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized under mild conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reductive transformations can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are possible, particularly at the ester and thiadiazole moieties, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents for these reactions include organic peroxides for oxidation, lithium aluminum hydride for reduction, and bases like sodium hydride for nucleophilic substitution. Reaction conditions generally involve solvents such as dichloromethane, tetrahydrofuran, or ethanol under controlled temperatures and inert atmospheres to prevent degradation or side reactions.
Major Products
The major products of these reactions vary. For instance, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines, depending on the functional group targeted. Substitution reactions often result in the replacement of the ester or thio groups with other nucleophiles, forming new ester or thio derivatives.
Scientific Research Applications
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has diverse applications in scientific research:
Chemistry: : It's used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: : This compound can serve as a probe for studying enzyme activities or as a ligand in receptor binding studies.
Industry: : Its structural components lend themselves to applications in material sciences, such as in the synthesis of polymers or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate: : Similar structure but with an acetate group instead of propanoate.
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate: : Contains a butanoate group instead of propanoate, altering its hydrophobicity and reactivity.
Methyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Methyl ester variant, potentially affecting its steric and electronic properties.
Uniqueness
This compound stands out due to its specific ester and amide linkages, which provide a balance of hydrophobic and hydrophilic regions, enhancing its solubility and interaction with biological targets compared to its analogs.
Biological Activity
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety fused with a thiadiazole ring and an ethyl propanoate group. The synthesis typically involves the condensation of benzo[d][1,3]dioxole-5-carboxylic acid with thiadiazole derivatives in the presence of dehydrating agents like thionyl chloride, followed by esterification with ethanol.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, affecting various biochemical pathways. The exact mechanism can vary depending on the biological context and the type of cells involved.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : This compound has shown promising results against various bacterial and fungal strains. For instance, derivatives of benzothiazoles have demonstrated significant antibacterial and antifungal properties in vitro .
- Anticancer Potential : Research indicates that compounds containing thiadiazole rings exhibit antiproliferative effects on cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some derivatives have been noted to moderate inhibitory activities against these cell lines .
- Anticonvulsant Effects : Compounds similar to this compound have been evaluated for anticonvulsant activity. Studies indicate that certain derivatives can delay the onset of convulsions in animal models .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against standard strains. The minimal inhibitory concentration (MIC) for one derivative was reported at 50 μg/mL across all tested organisms, indicating high efficiency .
Study 2: Antiproliferative Activity
In another investigation focused on anticancer properties, several derivatives were synthesized and tested for their ability to inhibit cell proliferation in human cancer cell lines. Compounds demonstrated varying degrees of activity, with some showing significant inhibition at concentrations as low as 10 μM .
Comparative Analysis
To better understand the unique properties of this compound), a comparison can be made with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole | Lacks ethyl group | Moderate antibacterial |
2-(Benzo[d][1,3]dioxole-5-yl)thiazole | Lacks carboxamido group | Low anticancer activity |
Benzo[d][1,3]dioxole derivatives | Varies in substitution | Diverse biological properties |
Properties
IUPAC Name |
ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-3-21-13(20)8(2)24-15-18-17-14(25-15)16-12(19)9-4-5-10-11(6-9)23-7-22-10/h4-6,8H,3,7H2,1-2H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMURKLYFYYTTJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321306 | |
Record name | ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816163 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476465-24-4 | |
Record name | ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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